molecular formula C8H7N3O2S B13072339 N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine

Katalognummer: B13072339
Molekulargewicht: 209.23 g/mol
InChI-Schlüssel: KGFWFVYVXDTDNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C8H7N3O2S. This compound is characterized by a thieno[3,2-b]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a nitro group at the 6-position and a methyl group at the N-position further defines its chemical identity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine typically involves the reaction of a precursor compound with methylamine hydrochloride and diisopropylethylamine in N-methylpyrrolidinone. The reaction mixture is stirred at room temperature for 18 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-methyl-6-aminothieno[3,2-b]pyridin-7-amine, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thieno[3,2-b]pyridine core can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with different electronic properties.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro derivative with distinct reactivity.

Uniqueness

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H7N3O2S

Molekulargewicht

209.23 g/mol

IUPAC-Name

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine

InChI

InChI=1S/C8H7N3O2S/c1-9-7-6(11(12)13)4-10-5-2-3-14-8(5)7/h2-4H,1H3,(H,9,10)

InChI-Schlüssel

KGFWFVYVXDTDNN-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C(=NC=C1[N+](=O)[O-])C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.